3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol

Lipophilicity Drug-likeness Physicochemical Property

The compound 3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol (CAS 312592-17-9) is a synthetic, small-molecule hybrid featuring a biphenyl-4-ol core linked via a methylene bridge to a 4-tosylpiperazine moiety. This architecture places it within the broader class of N-functionalized piperazines, which are privileged scaffolds in medicinal chemistry.

Molecular Formula C24H26N2O3S
Molecular Weight 422.54
CAS No. 312592-17-9
Cat. No. B2439404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol
CAS312592-17-9
Molecular FormulaC24H26N2O3S
Molecular Weight422.54
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC(=C3)C4=CC=CC=C4)O
InChIInChI=1S/C24H26N2O3S/c1-19-7-10-23(11-8-19)30(28,29)26-15-13-25(14-16-26)18-22-17-21(9-12-24(22)27)20-5-3-2-4-6-20/h2-12,17,27H,13-16,18H2,1H3
InChIKeyRDRISGPNFWZABN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol (CAS 312592-17-9): A Physicochemically Differentiated Biphenyl-Tosylpiperazine Hybrid for Specialized Chemical Biology & Medicinal Chemistry Sourcing


The compound 3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol (CAS 312592-17-9) is a synthetic, small-molecule hybrid featuring a biphenyl-4-ol core linked via a methylene bridge to a 4-tosylpiperazine moiety [1]. This architecture places it within the broader class of N-functionalized piperazines, which are privileged scaffolds in medicinal chemistry [2]. Computed physicochemical properties, including a molecular weight of 422.5 g/mol, a topological polar surface area (tPSA) of 69.2 Ų, and a calculated lipophilicity (XLogP3) of 4.0, define its distinct profile as a research tool or intermediate [1].

Why 3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol Cannot Be Replaced by a Generic Analog in Target-Focused Assays


Generic substitution within the N-functionalized piperazine class is not feasible for replicating specific experimental outcomes, as minor structural perturbations are known to drastically alter both molecular recognition and physicochemical behavior. The specific combination of the biphenyl-4-ol core and the 4-tosylpiperazine group in this compound generates a unique hydrogen-bonding capacity and lipophilicity profile, which computational models predict will diverge significantly from analogs where the tosyl group is replaced by a smaller, less polar substituent like a 4-fluorophenyl ring, thereby impacting key parameters such as membrane permeability and off-target binding promiscuity [1].

Quantitative Differentiation Evidence for 3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol vs. the 4-Fluorophenyl Analog


Reduced Lipophilicity Relative to the 4-Fluorophenyl Analog Suggests Improved Solubility

The target compound demonstrates a lower calculated partition coefficient (XLogP3 = 4.0 [1]) compared to its direct 4-fluorophenyl analog (2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-phenylphenol, CAS 106609-36-3), which has a reported LogP of 4.52340 . This quantified decrease in lipophilicity can be a critical factor in avoiding compound aggregation and non-specific binding in biochemical assays.

Lipophilicity Drug-likeness Physicochemical Property

Substantially Higher Polar Surface Area Can Enhance Selectivity Profiles

The introduction of the sulfonamide group in the target compound results in a topological polar surface area (tPSA) of 69.2 Ų [1], which is 2.6 times greater than the 26.7 Ų PSA calculated for the 4-fluorophenyl analog . This large difference is a strong descriptor for predicting reduced brain penetration and altered off-target binding profiles.

Polar Surface Area Off-target Activity Physicochemical Property

Expanded Hydrogen Bond Acceptor Capacity Offers Unique Interaction Potential

The target compound possesses five hydrogen bond acceptor (HBA) sites, derived from its sulfonamide group, piperazine ring, and phenolic oxygen [1]. In contrast, the 4-fluorophenyl analog is predicted to have only 3 HBA sites. This net gain of two HBA sites provides additional vectors for target engagement, which is a critical differentiator in lead optimization campaigns aiming to improve binding affinity or modulate selectivity without increasing molecular weight.

Hydrogen Bonding Molecular Recognition Structure-Activity Relationship

The Tosyl Moiety Enables a Distinct Synthetic Diversification Strategy

The synthesis of N-heteroalkyl-N′-tosylpiperazines, a class to which this compound belongs, has been achieved via practical one-step cyclization methods with moderate to high yields [1]. The tosyl group itself is a dual-purpose functional handle: it can serve as a protecting group for the piperazine nitrogen during further synthetic elaboration of the biphenyl-4-ol core, or it can be leveraged for subsequent diversification through nucleophilic displacement or cross-coupling reactions, a capability absent in the simple N-arylpiperazine analog .

Synthetic Chemistry Building Block Medicinal Chemistry

Optimal Research Application Scenarios for Sourcing 3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol


Peripheral-Target Drug Discovery Programs Aiming to Minimize CNS Penetration

For teams developing drugs for peripheral targets where blood-brain barrier penetration is undesirable, the high tPSA (69.2 Ų) of this compound [1] offers a distinct physicochemical advantage over more lipophilic, lower-PSA piperazine analogs. Incorporating this scaffold can help steer lead compounds away from CNS exposure, a critical early-stage selection criterion.

Chemical Biology Probe Design Requiring Enhanced Solubility and Reduced Non-Specific Binding

The reduced lipophilicity (XLogP3 4.0 vs. 4.52 for the 4-fluorophenyl analog) [1] makes this compound a prime candidate for chemical probe development. Its lower logP value is associated with better aqueous solubility and a decreased likelihood of forming colloidal aggregates that cause false positives in biochemical and cell-based assays.

Iterative Focused Library Synthesis via Late-Stage Tosyl Displacement

As a synthetic building block, the compound's tosyl group serves as a versatile late-stage diversification point [1]. This allows medicinal chemists to efficiently generate a library of analogs from a common advanced intermediate by displacing the tosyl group with various nucleophiles, a capability not afforded by simple N-arylpiperazine building blocks.

Exploring Novel Hydrogen-Bonding Pharmacophores for Challenging Targets

With five hydrogen bond acceptor sites [1], this scaffold is ideally suited for fragment-based drug discovery or structure-based design projects where maximizing specific polar interactions is needed to gain affinity for targets with shallow or solvent-exposed binding sites, providing a richer interaction map than structurally simpler piperazines.

Quote Request

Request a Quote for 3-((4-Tosylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.